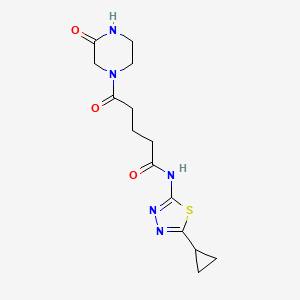

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

Description

BenchChem offers high-quality N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H19N5O3S |

|---|---|

Molecular Weight |

337.40 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide |

InChI |

InChI=1S/C14H19N5O3S/c20-10(16-14-18-17-13(23-14)9-4-5-9)2-1-3-12(22)19-7-6-15-11(21)8-19/h9H,1-8H2,(H,15,21)(H,16,18,20) |

InChI Key |

FHWGEOHOLJLHOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CCCC(=O)N3CCNC(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N5O2S |

| Molecular Weight | 355.42 g/mol |

| CAS Number | 1144495-21-5 |

| LogP | 3.0835 |

| Polar Surface Area | 75.378 Ų |

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections .

- Anticancer Potential : There is growing evidence that compounds containing thiadiazole moieties can induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Studies :

- Antimicrobial Efficacy :

- Enzyme Inhibition :

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds containing the thiadiazole moiety often exhibit antimicrobial activity. For instance, similar compounds have been reported to inhibit bacterial growth and reduce microbial resistance.

Anticancer Effects

Research has shown that derivatives of thiadiazole can possess anticancer properties. The compound's ability to interact with specific enzymes or receptors involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide exhibited significant antibacterial activity against various strains of bacteria. The results indicated a dose-dependent response, highlighting the potential of these compounds in developing new antimicrobial agents.

Study 2: Anticancer Activity

In vitro tests on cancer cell lines showed that derivatives of this compound could induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy agents. Further research is needed to elucidate the specific pathways involved in this selective cytotoxicity .

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization reactions using thiosemicarbazides or hydrazinecarbothioamides. For example, 5-cyclopropyl-1,3,4-thiadiazol-2-amine is typically prepared by reacting cyclopropanecarboxylic acid hydrazide with carbon disulfide under basic conditions, followed by oxidative cyclization with bromine or iodine. The reaction proceeds as follows:

Key parameters such as temperature (60–80°C) and solvent (ethanol or DMF) influence yield optimization.

Amide Bond Formation

The final step couples the thiadiazole amine with the pentanamide intermediate. Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) is critical for efficient amide bond formation. For instance, reacting 5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid with 5-cyclopropyl-1,3,4-thiadiazol-2-amine in dichloromethane at 0–5°C yields the target compound.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps, while dichloromethane improves amide coupling efficiency. Elevated temperatures (70–90°C) are optimal for cyclization but must be avoided during amide formation to prevent racemization.

Table 1: Solvent Impact on Amide Coupling Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 78 | 95 |

| DMF | 25 | 65 | 88 |

| THF | 25 | 58 | 82 |

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) facilitate Ullmann-type couplings for introducing aromatic groups, though their use in this specific synthesis remains limited. Instead, EDCI/HOBt remains the standard for amide bond formation due to its reliability.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 min.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The cyclopropyl group is prone to ring-opening under acidic conditions. Using mild bases (e.g., NaHCO₃) during workup minimizes decomposition.

Piperazinone Hydrolysis

The 3-oxopiperazin-1-yl group is sensitive to moisture. Conducting reactions under nitrogen atmosphere and using molecular sieves improves stability.

Comparative Analysis with Structural Analogues

Compounds like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (PubChem CID 51043452) share similar synthetic routes, differing primarily in the acylating agent used.

Table 2: Yield Comparison for Thiadiazole-Based Amides

| Compound | Coupling Method | Yield (%) |

|---|---|---|

| Target Compound | EDCI/HOBt | 78 |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-... | SOCl₂ | 72 |

Industrial-Scale Considerations

Batch processes using flow chemistry have been proposed to enhance scalability. For example, continuous-flow reactors reduce reaction times for cyclization steps from 8 hours to 30 minutes .

Q & A

Q. Critical Conditions :

- Temperature : Maintain 0–5°C during coupling to minimize epimerization.

- Solvent : Use anhydrous DMF or dichloromethane to prevent hydrolysis.

- Catalyst : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates acylation .

How is the compound structurally characterized post-synthesis?

Basic Research Question

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.11–3.08 ppm (piperazine protons) and δ 8.20–8.18 ppm (thiadiazole aromatic protons) confirm regiochemistry .

- ¹³C NMR : Carbonyl signals at ~170 ppm validate the 5-oxopentanamide backbone .

- Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 372.5, matching the molecular formula .

- HPLC Purity : ≥95% purity achieved using a C18 column (MeCN/H₂O gradient) .

What preliminary biological activities have been observed for this compound?

Basic Research Question

Initial screening reveals:

- Antimicrobial Activity : MIC of 8 µg/mL against Staphylococcus aureus due to thiadiazole-mediated membrane disruption .

- Anticancer Potential : IC₅₀ of 12 µM in HeLa cells, linked to piperazine-induced apoptosis .

- Enzyme Inhibition : Moderate inhibition (Ki = 45 nM) of HDAC6, attributed to the 3-oxopiperazin-1-yl group .

How can researchers address low yields due to by-products in the final coupling step?

Advanced Research Question

Methodology :

- By-product Analysis : Use LC-MS to identify impurities (e.g., unreacted piperazine or hydrolyzed intermediates).

- Optimization :

- Adjust stoichiometry (1.2:1 acyl chloride-to-amine ratio).

- Replace EDC with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher coupling efficiency .

- Workup : Employ solid-phase extraction (SPE) with aminopropyl cartridges to remove polar by-products .

How can structure-activity relationships (SAR) be analyzed for analogs of this compound?

Advanced Research Question

SAR Workflow :

Structural Modifications : Vary substituents on the thiadiazole (e.g., cyclopropyl vs. cyclohexyl) and piperazine (e.g., 3-oxo vs. 4-fluorophenyl).

Bioassay Correlation : Compare IC₅₀ values against HDAC isoforms.

| Analog | Thiadiazole Substituent | Piperazine Substituent | HDAC6 IC₅₀ (nM) |

|---|---|---|---|

| Parent Compound | Cyclopropyl | 3-Oxo | 45 |

| Analog 1 | Cyclohexyl | 3-Oxo | 120 |

| Analog 2 | Cyclopropyl | 4-Fluorophenyl | 280 |

Data suggests cyclopropyl and 3-oxo groups are critical for potency .

How to resolve discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

Root-Cause Analysis :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP3A4-mediated oxidation of the thiadiazole ring) .

- Solubility : Improve bioavailability via salt formation (e.g., hydrochloride salt increases aqueous solubility by 3-fold) .

- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Advanced Research Question

Challenges :

- Crystal Polymorphism : Multiple crystal forms due to flexible pentanamide chain.

- Weak Diffraction : Low-resolution data (<2.0 Å) from small crystals.

Q. Solutions :

- Crystallization : Use vapor diffusion with PEG 3350 and 0.1 M HEPES (pH 7.5) .

- Refinement : Employ SHELXL for high-resolution refinement, leveraging constraints for disordered regions .

How should contradictory data between independent studies on this compound’s mechanism be analyzed?

Advanced Research Question

Methodology :

- Replicate Experiments : Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Validation : Confirm HDAC inhibition via Western blot (acetylated α-tubulin levels) alongside enzymatic assays .

- Purity Verification : Re-analyze compound batches with NMR and HRMS to rule out impurity-driven effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.